molecular formula C17H19NO4 B12629370 2-(1-Naphthylmethyl)pyrrolidine oxalate

2-(1-Naphthylmethyl)pyrrolidine oxalate

Cat. No.: B12629370
M. Wt: 301.34 g/mol
InChI Key: GNZXIAASQVHAGN-UHFFFAOYSA-N
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Description

2-(1-Naphthylmethyl)pyrrolidine oxalate is a chemical compound with the molecular formula C17H19NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and naphthalene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Naphthylmethyl)pyrrolidine oxalate typically involves the reaction of 1-naphthylmethylamine with pyrrolidine in the presence of oxalic acid. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common.

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthylmethyl)pyrrolidine oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthylmethyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the naphthylmethyl group to a naphthylmethyl alcohol.

    Substitution: The naphthylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Naphthylmethyl ketones or aldehydes.

    Reduction: Naphthylmethyl alcohols.

    Substitution: Various substituted naphthylmethyl derivatives.

Scientific Research Applications

2-(1-Naphthylmethyl)pyrrolidine oxalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Naphthylmethyl)pyrrolidine oxalate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The naphthylmethyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Naphthylmethyl)pyrrolidine hydrochloride
  • 2-(1-Naphthylmethyl)pyrrolidine sulfate
  • 2-(1-Naphthylmethyl)pyrrolidine nitrate

Uniqueness

2-(1-Naphthylmethyl)pyrrolidine oxalate is unique due to its specific combination of the naphthylmethyl and pyrrolidine moieties, which confer distinct chemical and biological properties. Its oxalate salt form may also influence its solubility and stability compared to other similar compounds.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

2-(naphthalen-1-ylmethyl)pyrrolidine;oxalic acid

InChI

InChI=1S/C15H17N.C2H2O4/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14;3-1(4)2(5)6/h1-3,5-7,9,14,16H,4,8,10-11H2;(H,3,4)(H,5,6)

InChI Key

GNZXIAASQVHAGN-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O

Origin of Product

United States

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